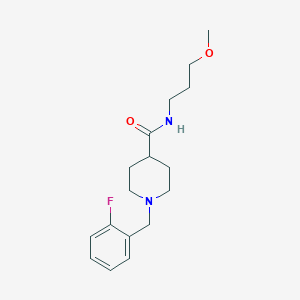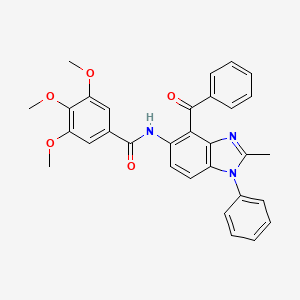![molecular formula C21H20N2O5 B5163855 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PDP, is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDP has been studied for its potential use in drug development, as well as in the fields of material science and nanotechnology.
Mecanismo De Acción
The exact mechanism of action of 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. Additionally, 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits a range of biochemical and physiological effects. 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth and proliferation of cancer cells, as well as exhibit antifungal and antibacterial activity. Additionally, 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent activity against cancer cells. Additionally, 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits a range of other beneficial properties, such as antifungal and antibacterial activity, making it a versatile compound for use in various fields. However, one limitation of using 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Direcciones Futuras
There are several potential future directions for research on 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is the development of 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of cancer and other diseases. Additionally, 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may be used in the development of new antibiotics, as well as in the field of material science and nanotechnology. Further research is needed to fully understand the potential applications of 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and to explore its various properties and mechanisms of action.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-phenoxyethanol with 2,4,6-trimethylpyrimidine-5-carboxylic acid anhydride in the presence of a suitable catalyst. The resulting compound is then further reacted with benzaldehyde to produce 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in drug development. Studies have shown that 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits potent anticancer activity, and may be used as a potential chemotherapeutic agent. Additionally, 1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antifungal and antibacterial activity, and may be used in the development of new antibiotics.
Propiedades
IUPAC Name |
1,3-dimethyl-5-[[2-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-22-19(24)17(20(25)23(2)21(22)26)14-15-8-6-7-11-18(15)28-13-12-27-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQVQLGKNZBVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)

![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)

![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)